molecular formula C17H24BrNO B5861967 N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide

N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide

Katalognummer B5861967
Molekulargewicht: 338.3 g/mol
InChI-Schlüssel: DVLWGYYZPMZUJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide, also known as BDCRB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDCRB belongs to the class of amides and is a white crystalline solid with a molecular weight of 397.9 g/mol.

Wirkmechanismus

N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide acts as a potent inhibitor of the mitochondrial F1Fo-ATP synthase, which is responsible for the production of ATP in the mitochondria. By inhibiting this enzyme, N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide disrupts the energy production process in cancer cells, leading to cell death. N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the energy production process in the mitochondria. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which reduces the formation of plaques in Alzheimer's disease. N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has also been studied for its antibacterial and antiviral properties.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has several advantages for lab experiments, including its potent inhibitory effects on the mitochondrial F1Fo-ATP synthase, its ability to induce apoptosis in cancer cells, and its ability to inhibit the aggregation of amyloid-beta peptides. However, N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the study of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide. One area of research is the development of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide for therapeutic use.

Synthesemethoden

The synthesis of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide involves a multi-step process that includes the reaction of 4-bromo-2,3-dimethylbenzoyl chloride with cyclohexylamine, followed by the reaction of the resulting intermediate with 3-chloropropanoic acid. The final step involves the reduction of the carboxylic acid group to an amide using sodium borohydride.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has also been studied for its antibacterial and antiviral properties.

Eigenschaften

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO/c1-12-13(2)16(10-9-15(12)18)19-17(20)11-8-14-6-4-3-5-7-14/h9-10,14H,3-8,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLWGYYZPMZUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.